2-Methylmorpholine vs. Morpholine: Divergent Tumorigenicity in In Vivo Carcinogenicity Model
The addition of a methyl group at the 2-position of morpholine drastically alters its toxicological profile after nitrosation. In a comparative in vivo study where Syrian golden hamsters were administered equimolar doses of nitrosomorpholine and its 2-methyl derivative (nitroso-2-methylmorpholine), both compounds were tumorigenic, but they induced tumors in different organs. Nitrosomorpholine primarily caused tumors in the nasal cavity, whereas its 2-methyl counterpart induced tumors in both the nasal cavity and the liver [1]. This demonstrates that the 2-methyl substitution fundamentally changes the compound's metabolic activation and organotropism.
| Evidence Dimension | In Vivo Organotropism (Tumor Site) |
|---|---|
| Target Compound Data | Induced tumors in nasal cavity and liver |
| Comparator Or Baseline | Nitrosomorpholine (induced tumors mainly in nasal cavity) |
| Quantified Difference | Altered and expanded tumor target organs |
| Conditions | Syrian golden hamsters; oral gavage administration |
Why This Matters
This data is critical for safety assessments and demonstrates that 2-Methylmorpholine is not a toxicological surrogate for morpholine, with the C2-methyl group conferring a distinct metabolic fate.
- [1] Lijinsky, W. et al. Carcinogenesis. 1984 Jul;5(7):875-8. View Source
